[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring both oxazole and triazole rings. Key structural attributes include:
- Oxazole moiety: Substituted with a 4-ethoxyphenyl group (electron-donating) and a methyl group at position 3.
- Triazole moiety: Functionalized with a 3,5-dimethylphenyl group (sterically bulky) and a methyl group at position 4.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-6-31-21-9-7-19(8-10-21)24-26-22(18(5)33-24)14-32-25(30)23-17(4)29(28-27-23)20-12-15(2)11-16(3)13-20/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCEMKSTUZUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
*Calculated based on molecular formula.
Key Observations :
- Electron Effects : The target compound’s ethoxyphenyl group (electron-donating) contrasts with halogenated analogs (e.g., chloro, fluoro in ), which are electron-withdrawing. This difference may influence reactivity, solubility, and binding interactions .
- Heterocycle Core : Replacing oxazole with thiazole (as in ) or oxadiazole () alters electronic distribution and hydrogen-bonding capacity .
Table 2: Bioactivity of Comparable Compounds
Inferences for Target Compound :
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